molecular formula C2H4O3<br>HOCH2COOH<br>C2H4O3 B1673462 Glycolic acid CAS No. 79-14-1

Glycolic acid

Cat. No. B1673462
CAS RN: 79-14-1
M. Wt: 76.05 g/mol
InChI Key: AEMRFAOFKBGASW-UHFFFAOYSA-N
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Description

Glycolic acid, also known as hydroxyacetic acid, is a colorless, odorless, and hygroscopic crystalline solid . It is highly soluble in water and is also soluble in ether, alcohols, acetone, and acetic acid . It is used in various skin-care products and is widespread in nature .


Synthesis Analysis

Glycolic acid can be synthesized in various ways. The predominant approaches use a catalyzed reaction of formaldehyde with synthesis gas (carbonylation of formaldehyde), for its low cost . It is also prepared by the reaction of chloroacetic acid with sodium hydroxide followed by re-acidification .


Molecular Structure Analysis

Glycolic acid is a small organic molecule, consisting of two carbon atoms, four hydrogen atoms, and three oxygen atoms . It has two functional groups in the same structure, –OH and –COOH . The chemical formula of glycolic acid is HOCH2COOH and its IUPAC name is 2-hydroxyacetic acid or 2-hydroxyethanoic acid .


Chemical Reactions Analysis

Glycolic acid is used as an intermediate in organic synthesis and several reactions, such as oxidation-reduction, esterification, and long chain polymerization . It is used as a monomer in the preparation of Poly (lactic-co-glycolic acid) (PLGA) .


Physical And Chemical Properties Analysis

Glycolic acid is a colorless, odorless, and hygroscopic crystalline solid with the chemical formula C2H4O3 . It is highly soluble in water and is also soluble in ether, alcohols, acetone, and acetic acid . Its melting point is 75 °C and it decomposes at high temperatures .

Scientific Research Applications

Glycolic Acid in Scientific Research

1. Dermatological Applications Glycolic acid, a well-known alpha hydroxy acid, has demonstrated significant effects in dermatology. Studies have shown its ability to stimulate collagen production in human skin fibroblasts, which is crucial for treating photoaging and wrinkles. Glycolic acid enhances collagen production in fibroblasts, explaining its positive benefits in clinical use for skin rejuvenation (Moy, Howe, & Moy, 1996). Moreover, glycolic acid peels have been effective in treating wrinkles and photoaging by improving skin texture and reducing fine lines (Moy, Murad, & Moy, 1993).

2. Biochemical Production and Sustainability Glycolic acid is significant in industrial sectors like packaging and cosmetics. Recent research emphasizes its sustainable production from renewable resources. A novel method for producing glycolic acid from lignocellulosic sugars aims to improve carbon conservation, making the process more environmentally friendly (Lachaux et al., 2019). Similarly, the biotechnological production of glycolic acid using genetically modified microorganisms is a focus area, providing a greener alternative to chemical synthesis (Salusjärvi et al., 2019).

3. Drug Delivery and Tissue Engineering Glycolic acid derivatives, particularly poly(lactic-co-glycolic) acid (PLGA), are extensively used in drug delivery systems. PLGA's biocompatibility and biodegradability make it suitable for various medical applications, including long-term release systems and tissue engineering (Qi et al., 2018); (Makadia & Siegel, 2011). Additionally, PLGA-based biomaterials are promising for bone tissue engineering, owing to their tailored biodegradation rates and surface modification capabilities (Gentile et al., 2014)

4. Environmental and Energy Applications Glycolic acid also plays a role in environmental and energy sectors. Its use in the oxidation of glycerol to glycolate presents an eco-friendly approach, utilizing sustainable raw materials like glycerol. This method demonstrates a potential for producing glycolate, an essential chemical for cleaning agents and intermediates, in a more environmentally responsible manner (Sankar et al., 2009).

5. Marine Biology In marine biology, glycolic acid, identified as an algal excretory product, serves as a significant energy source for heterotrophic bacteria in marine waters. Its role in the ecosystem is crucial, as it is used extensively by natural microbes and shows a correlation with primary productivity (Wright & Shah, 1975).

Safety And Hazards

Glycolic acid can cause severe skin burns and eye damage . It is harmful if inhaled . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Glycolic acid is currently produced by chemical synthesis, but its biotechnological production from renewable resources has received substantial interest . It is also being studied for its potential in the biotechnological production of glycolic acid and ethylene glycol .

properties

IUPAC Name

2-hydroxyacetic acid
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InChI

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)
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InChI Key

AEMRFAOFKBGASW-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)O
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Molecular Formula

Record name HYDROXYACETIC ACID
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Related CAS

26124-68-5, Array
Record name Glycolic acid polymer
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DSSTOX Substance ID

DTXSID0025363
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Molecular Weight

76.05 g/mol
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Physical Description

Colorless, odorless crystals; [HSDB] Hygroscopic; Commonly available commercially as 70% solution; [ICSC], Solid, COLOURLESS HYGROSCOPIC CRYSTALS.
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Boiling Point

100 °C, BP: decomposes
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Solubility

Soluble in ethanol, ethyl ether, Soluble in methanol, acetone, acetic acid, Solubility in water: very good
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Density

1.49 at 25 °C/4 °C, Relative density (water = 1): 1.49
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Vapor Density

Relative vapor density (air = 1): 2.6
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Vapor Pressure

0.02 [mmHg], 2.0X10-2 mm Hg at 25 °C (extrapolated)
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Mechanism of Action

Ethylene glycol toxicity results from its metabolism to glycolic acid and other toxic metabolites. The accumulation of glycolate and the elimination kinetics of ethylene glycol and its metabolites are not well understood, so studies with male Sprague-Dawley rats and mixed breed dogs have been carried out. Ethylene glycol was administered by gavage to rats and dogs which were placed in metabolic cages for urine and blood sample collection at timed intervals. The peak plasma level of ethylene glycol occurred at 2 hr after dosing and that of glycolate between 4-6 hr. The rate of ethylene glycol elimination was somewhat faster in rats with a half-life of 1.7 hr compared to 3.4 hr in dogs. The maximum plasma level of glycolate was greater in rats although the pattern of accumulation was similar to that in dogs. Glycolate disappeared from the plasma at the same time as ethylene glycol, suggesting a slower rate of elimination of the metabolite than that of ethylene glycol. Renal excretion of ethylene glycol was an important route for its elimination accounting for 20-30% of the dose. Renal excretion of glycolate represented about 5% of the dose. Ethylene glycol induced an immediate, but short lived diuresis compared to that in control rats. Minimal clinical effects (mild acidosis with no sedation) were noted at these doses of ethylene glycol (1-2 g/kg) in both rats and dogs. The results indicate that the toxicokinetics of ethylene glycol and glycolate were similar in both species., The effect of 0.35 to 0.8 mmol/kg glycolic acid and 1.0 to 4.4 mmol/kg sodium glycolate on cyclopropane-epinephrine induced cardiac arrhythmias was examined using dogs. Doses of 0.35 to 0.5 mmol/kg glycolic acid increased the duration of arrhythmias in the 13 dogs tested, whereas doses >0.5 mmol/kg decreased or totally eliminated the arrhythmias in each of 11 dogs. Depression was observed for many of the dogs at higher doses. Sodium glycolate was much less effective in decreasing the arrhythmias, with 3 mmol/kg being required and its action being transient.
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Product Name

Glycolic Acid

Color/Form

Colorless, translucent solid, Solid glycolic acid forms colorless, monoclinic, prismatic crystals., Orthorhombic needles from water; leaves from diethyl ether

CAS RN

79-14-1, 26124-68-5
Record name Glycolic acid
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Melting Point

78-80 °C (alpha-modification); 63 °C (beta-modification, metastable), MP: 79.5 °C, 75 - 80 °C, 80 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
183,000
Citations
J Sharad - Clinical, cosmetic and investigational dermatology, 2013 - Taylor & Francis
… Glycolic acid peel is the most common alpha-hydroxy acid … This review talks about various studies of glycolic acid peels for … Depth of the glycolic acid peel depends on the concentration …
Number of citations: 195 www.tandfonline.com
CMIN WANG, CLI HUANG, CT SINDY HU… - Dermatologic …, 1997 - Wiley Online Library
… In this study, we used the serial glycolic acid peels with glycolic acid home care products to treat acne patients. We believe the therapeutic effect and the rapid improvement on acne and …
Number of citations: 170 onlinelibrary.wiley.com
M van de Weert, WE Hennink, W Jiskoot - Pharmaceutical research, 2000 - Springer
… of D,L-lactic and glycolic acid (poly(D,L-lactic-co-glycolic acid), PLGA). These copolymers … , amongst others, on the lactic acid/glycolic acid ratio, molecular weight, and microparticle …
Number of citations: 884 link.springer.com
KJ Jem, B Tan - Advanced Industrial and Engineering Polymer …, 2020 - Elsevier
… At industrial scales, glycolic acid is mainly produced from petrochemical … glycolic acid from formaldehyde and carbon monoxide using acidic catalyst, for its low cost [19,20]. Glycolic acid …
Number of citations: 405 www.sciencedirect.com
L Lu, CA Garcia, AG Mikos - … : An Official Journal of The Society …, 1999 - Wiley Online Library
This study was designed to investigate the in vitro degradation of thin poly(DL‐lactic‐co‐glycolic acid) (PLGA) films for applications in retinal pigment epithelium transplantation and …
Number of citations: 477 onlinelibrary.wiley.com
E Swider, O Koshkina, J Tel, LJ Cruz, IJM de Vries… - Acta biomaterialia, 2018 - Elsevier
… PLGA is a linear copolymer with lactic and glycolic acid repeat units, which can be … PLGA can be synthesized by direct polycondensation of lactic and glycolic acid, which usually results …
Number of citations: 284 www.sciencedirect.com
WPC III, JM Futrell - The Journal of dermatologic surgery and …, 1994 - Wiley Online Library
… This article describes a novel use of two caustic agents, glycolic acid and trichloroacetic acid… Without other skin preparation, 70% glycolic acid was applied to the entire face and diluted …
Number of citations: 162 onlinelibrary.wiley.com
TG Park - Biomaterials, 1995 - Elsevier
… The in vitro degradation behaviour of a wide range of pOly(D,L-lactic-CO-glyCOliC acid) (… target the linkage between glycolic acid and D- or L-lactic acid or glycolic acid. In addition, …
Number of citations: 765 www.sciencedirect.com
AG Mikos, Y Bao, LG Cima, DE Ingber… - Journal of …, 1993 - Wiley Online Library
… To evaluate the technique, poly(glycolic acid) (PGA) fiber meshes were bonded using poly(L‐lactic acid) (PLLA) as a matrix. The bonded structures were highly porous with values of …
Number of citations: 813 onlinelibrary.wiley.com
D Zhao, T Zhu, J Li, L Cui, Z Zhang, X Zhuang, J Ding - Bioactive materials, 2021 - Elsevier
… of lactic acid and glycolic acid [60,61… glycolic acid, the mechanical properties and degradation performance could be flexibly controlled [65]. When the ratio of lactic acid and glycolic acid …
Number of citations: 281 www.sciencedirect.com

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